molecular formula C10H10BrN B12075843 7-Bromo-1,2-dimethyl-1H-indole CAS No. 1204333-48-1

7-Bromo-1,2-dimethyl-1H-indole

Cat. No.: B12075843
CAS No.: 1204333-48-1
M. Wt: 224.10 g/mol
InChI Key: ZBGRTVIIKMKLKC-UHFFFAOYSA-N
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Description

1H-Indole, 7-bromo-1,2-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 1H-Indole, 7-bromo-1,2-dimethyl- is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1204333-48-1

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-1,2-dimethylindole

InChI

InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3

InChI Key

ZBGRTVIIKMKLKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C(=CC=C2)Br

Origin of Product

United States

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